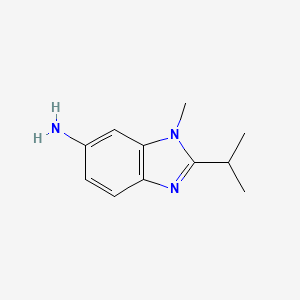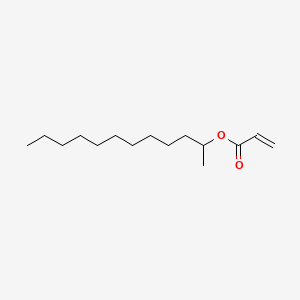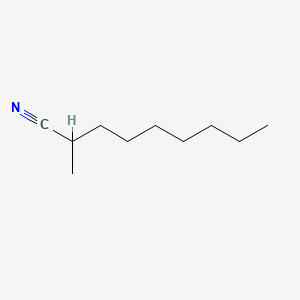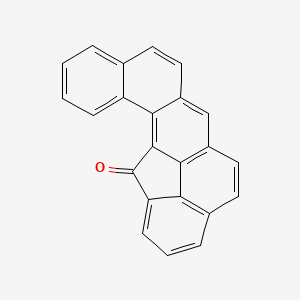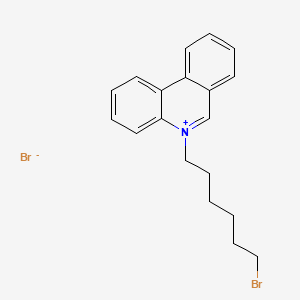
5-(6-Bromohexyl)-phenanthridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Bromohexyl)-phenanthridinium bromide: is a synthetic organic compound that belongs to the class of phenanthridinium derivatives. This compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a phenanthridinium core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Bromohexyl)-phenanthridinium bromide typically involves a multi-step process. One common method includes the following steps:
Bromination of Hexane: The initial step involves the bromination of hexane to produce 6-bromohexane. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Formation of Phenanthridinium Core: The phenanthridinium core is synthesized separately through a series of reactions involving aromatic compounds.
Coupling Reaction: The final step involves the coupling of 6-bromohexane with the phenanthridinium core under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Bromohexyl)-phenanthridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the hexyl chain can be replaced by other nucleophiles, such as hydroxide (OH-) or thiolate (S-), under appropriate conditions.
Oxidation and Reduction: The phenanthridinium core can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization: The compound can undergo intramolecular cyclization reactions to form cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and thiol compounds. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidized forms of the phenanthridinium core.
Cyclized Products: Cyclic derivatives resulting from intramolecular reactions.
Aplicaciones Científicas De Investigación
5-(6-Bromohexyl)-phenanthridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(6-Bromohexyl)-phenanthridinium bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and cellular membranes.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and membrane integrity, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridinium Derivatives: Compounds with similar phenanthridinium cores but different substituents.
Bromoalkyl Compounds: Compounds with bromine atoms attached to alkyl chains of varying lengths.
Uniqueness
5-(6-Bromohexyl)-phenanthridinium bromide is unique due to its specific combination of a phenanthridinium core and a 6-bromohexyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
133954-04-8 |
|---|---|
Fórmula molecular |
C19H21Br2N |
Peso molecular |
423.2 g/mol |
Nombre IUPAC |
5-(6-bromohexyl)phenanthridin-5-ium;bromide |
InChI |
InChI=1S/C19H21BrN.BrH/c20-13-7-1-2-8-14-21-15-16-9-3-4-10-17(16)18-11-5-6-12-19(18)21;/h3-6,9-12,15H,1-2,7-8,13-14H2;1H/q+1;/p-1 |
Clave InChI |
QDIUUHKWAMZONG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



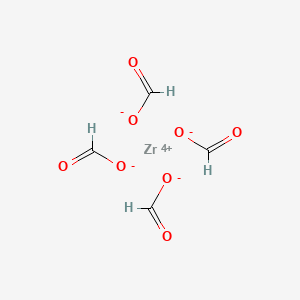
![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)
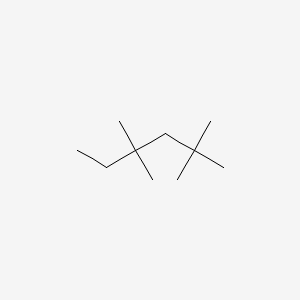
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
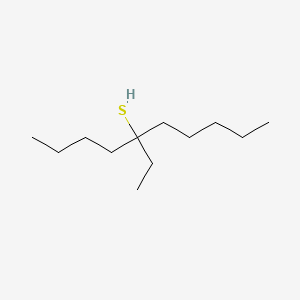
![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
